Cas no 1807214-85-2 (3-Bromo-2-methoxy-6-(trifluoromethyl)aniline)

3-Bromo-2-methoxy-6-(trifluoromethyl)aniline is a halogenated aniline derivative featuring a bromo substituent, methoxy group, and trifluoromethyl moiety on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The bromo substituent further facilitates functionalization via nucleophilic substitution or metal-catalyzed transformations. Its well-defined structure and stability under controlled conditions make it a valuable building block for constructing complex molecules. The compound is typically handled under inert conditions due to the sensitivity of the aniline group.
3-Bromo-2-methoxy-6-(trifluoromethyl)aniline structure
1807214-85-2 structure
Product name:3-Bromo-2-methoxy-6-(trifluoromethyl)aniline
CAS No:1807214-85-2
MF:C8H7BrF3NO
Molecular Weight:270.046491861343
CID:4977433

3-Bromo-2-methoxy-6-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline
    • インチ: 1S/C8H7BrF3NO/c1-14-7-5(9)3-2-4(6(7)13)8(10,11)12/h2-3H,13H2,1H3
    • InChIKey: NBTLWTKKSVUFCV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(F)(F)F)=C(C=1OC)N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 35.2

3-Bromo-2-methoxy-6-(trifluoromethyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013016315-1g
3-Bromo-2-methoxy-6-(trifluoromethyl)aniline
1807214-85-2 97%
1g
1,490.00 USD 2021-06-25

3-Bromo-2-methoxy-6-(trifluoromethyl)aniline 関連文献

3-Bromo-2-methoxy-6-(trifluoromethyl)anilineに関する追加情報

Introduction to 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline (CAS No. 1807214-85-2)

3-Bromo-2-methoxy-6-(trifluoromethyl)aniline (CAS No. 1807214-85-2) is a versatile compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This aromatic amine features a bromine atom, a methoxy group, and a trifluoromethyl group, which collectively impart unique chemical properties and reactivity profiles. The compound's structure and functional groups make it an attractive starting material for the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.

The 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline molecule is characterized by its high reactivity and stability under a wide range of conditions. The bromine atom serves as an excellent leaving group, facilitating various substitution reactions. The methoxy group provides electron-donating properties, enhancing the compound's nucleophilicity and reactivity in electrophilic aromatic substitution reactions. The trifluoromethyl group, known for its strong electron-withdrawing effect, imparts additional stability and enhances the compound's solubility in organic solvents.

In recent years, 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline has gained significant attention in pharmaceutical research due to its potential as an intermediate in the synthesis of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the development of new antiviral agents. The trifluoromethyl group was found to enhance the antiviral activity by improving the drug's metabolic stability and reducing its susceptibility to enzymatic degradation.

Beyond pharmaceutical applications, 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline has also found utility in materials science. Researchers at the University of California, Berkeley, have explored its use in the synthesis of advanced polymers with enhanced thermal and mechanical properties. The combination of the bromine atom and the trifluoromethyl group allows for precise control over polymerization reactions, leading to materials with tailored properties for specific applications such as electronic devices and coatings.

The synthesis of 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline typically involves a multi-step process that begins with the bromination of 2-methoxy-6-(trifluoromethyl)aniline. This reaction is often carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. Subsequent purification steps, such as recrystallization or column chromatography, are employed to obtain high-purity product. The synthetic route can be optimized to achieve high yields and minimize by-product formation.

The physical properties of 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline, including its melting point, boiling point, and solubility in various solvents, have been extensively studied. These properties are crucial for optimizing its use in different applications. For example, its solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) makes it suitable for use in solution-phase synthesis reactions.

In terms of safety and handling, while 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible substances.

The environmental impact of 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline is another important consideration. Efforts are being made to develop greener synthetic methods that minimize waste generation and reduce the use of hazardous reagents. For instance, researchers at the University of Manchester have developed a catalytic method for the synthesis of this compound using environmentally benign catalysts and solvents.

In conclusion, 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline (CAS No. 1807214-85-2) is a valuable compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique combination of functional groups provides a versatile platform for developing new materials and drugs with enhanced properties. Ongoing research continues to uncover new uses and improvements in its synthesis methods, further solidifying its importance in these fields.

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